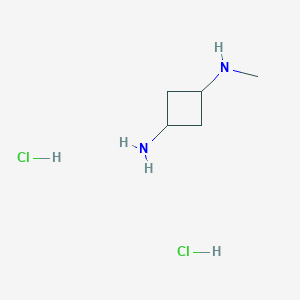

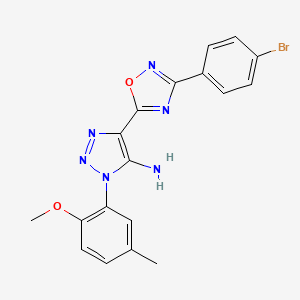

![molecular formula C14H13N3O3 B2999274 2-((2-甲基苯并呋喃[3,2-d]嘧啶-4-基)氨基)丙酸 CAS No. 1008403-85-7](/img/structure/B2999274.png)

2-((2-甲基苯并呋喃[3,2-d]嘧啶-4-基)氨基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as hippuric acids . These are compounds containing hippuric acid, which consists of a benzoyl group linked to the N-terminal of a glycine .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The heterocyclic ring system of pyrido[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, possessing several biological activities . The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical and Chemical Properties Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine has been isolated from the nucleic acid hydrolyses and is a much weaker base than pyridine and soluble in water .科学研究应用

杂环化合物合成

杂环化合物,包括嘧啶及其衍生物,由于其多样化的生物活性,在药物化学和药物设计中发挥着重要作用。对这些化合物合成的研究通常集中在开发新的方法,这些方法可以引入官能团或修饰现有的官能团,以产生具有潜在治疗应用的化合物。例如,研究详细阐述了各种取代嘧啶、噻吩并嘧啶酮和苯并咪唑衍生物的合成,展示了在这些杂环内实现特定结构基序的方法 (Kucherenko 等,2008; Fikry 等,2015)。这些方法可能适用于 2-((2-甲基苯并呋喃[3,2-d]嘧啶-4-基)氨基)丙酸衍生物的合成和功能化。

生物活性及应用

杂环化合物的生物活性,如其抗癌、抗菌和抗炎特性,引起了极大的兴趣。各种研究合成并评估了新型杂环化合物的生物活性,包括嘧啶衍生物,其中一些在体外对不同的癌细胞系和细菌菌株显示出有希望的结果 (Aslan 等,2020; Alagarsamy 等,2006)。这些活性突出了 2-((2-甲基苯并呋喃[3,2-d]嘧啶-4-基)氨基)丙酸衍生物在开发新的治疗剂中的潜力。

质谱和结构分析

杂环化合物的结构分析和表征,包括它们的质谱行为,提供了对它们的稳定性、碎片模式和进一步修饰潜力的见解。研究已经检查了嘧啶衍生物的质谱行为,揭示了取代基的位置如何影响碎片化途径 (Plaziak 等,1992)。此类分析对于了解 2-((2-甲基苯并呋喃[3,2-d]嘧啶-4-基)氨基)丙酸的性质以及指导设计具有改进药理学特征的衍生物至关重要。

作用机制

Target of Action

The primary targets of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many drugs, it likely interacts with its targets to modulate their activity, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid’s action are currently unknown . These effects will become clearer once the compound’s targets and mode of action are identified.

安全和危害

In the MTT assay towards the HaCaT cell line, none of the compounds presented viability at 100 μM . On the contrary, in the MTT assay towards the A549 cell line, the tested compounds showed strong cytotoxicity at 100 μM, with derivative 2d presenting the strongest cytotoxic effects at the concentration of 50 μΜ .

未来方向

Developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . This study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

属性

IUPAC Name |

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-7(14(18)19)15-13-12-11(16-8(2)17-13)9-5-3-4-6-10(9)20-12/h3-7H,1-2H3,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVUSUNIFRXFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC(C)C(=O)O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

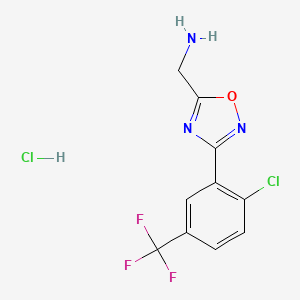

![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)

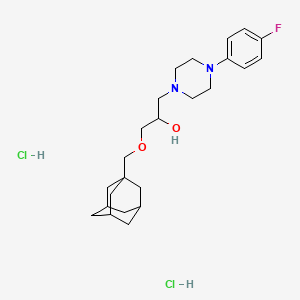

![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)

![2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid](/img/structure/B2999197.png)

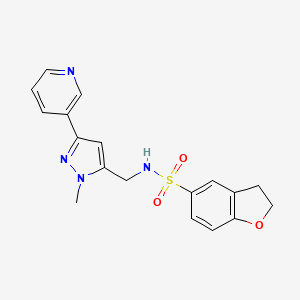

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)